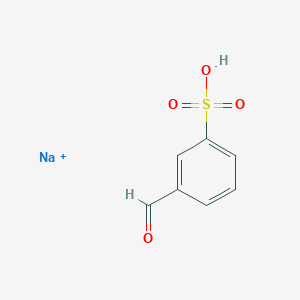

Sodium 3-formylbenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;3-formylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S.Na/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIUOLGCFDPAKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Solubility Landscape of Sodium 3-Formylbenzenesulfonate: A Technical Guide for Researchers

This technical guide offers a comprehensive exploration of the solubility characteristics of sodium 3-formylbenzenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings of its solubility, collates qualitative observations, and presents a rigorous experimental protocol for quantitative determination. The current scarcity of specific quantitative public data highlights the critical need for the standardized experimental approach detailed herein.

Introduction: The Molecular Dichotomy of this compound

This compound, also known as sodium 3-sulfobenzaldehyde, is an aromatic organic compound characterized by two distinct functional groups: a formyl (-CHO) group and a sodium sulfonate (-SO₃Na) group, positioned meta on a benzene ring.[1] This unique molecular architecture imparts a fascinating duality of properties. The ionic sulfonate group confers significant hydrophilicity, while the aromatic ring and the aldehyde group contribute to its organic character.[1] Understanding the solubility of this compound is paramount for its application as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science, where reaction medium and purification strategies are critical.[1]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₅NaO₄S | [2] |

| Molecular Weight | 208.17 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+] | [2] |

| InChI Key | AFIUOLGCFDPAKN-UHFFFAOYSA-M | [2] |

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] For an ionic compound like this compound to dissolve, the energy released from the interaction between its ions and the solvent molecules must be sufficient to overcome the crystal lattice energy holding the ions together.[5]

The solubility profile of this compound is dictated by the interplay of several key factors:

-

High Polarity and Ionic Nature: The sodium sulfonate group is ionic and highly polar. This makes the compound readily soluble in highly polar solvents, most notably water, where strong ion-dipole interactions can form.[1][6]

-

Hydrogen Bonding: The oxygen atoms of the sulfonate group and the formyl group can act as hydrogen bond acceptors. Solvents that are strong hydrogen bond donors (protic solvents) are therefore expected to be effective at solvating the molecule.

-

Dipole-Dipole Interactions: The formyl group possesses a significant dipole moment, allowing for dipole-dipole interactions with polar aprotic solvents.

-

Hydrophobic Character: The benzene ring is nonpolar and hydrophobic. This part of the molecule will have favorable interactions with nonpolar solvents through London dispersion forces, but these are generally weak compared to the polar interactions of the functional groups.

The overall solubility in a given organic solvent will be a balance between these competing interactions.

Caption: Intermolecular forces governing solubility.

Qualitative Solubility Profile

While precise quantitative data is sparse in publicly available literature, a qualitative solubility profile can be predicted based on the aforementioned chemical principles.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | High to Very High | The ionic sulfonate and polar formyl groups can form strong ion-dipole and hydrogen bonds with these solvents. The high polarity of the solvents effectively solvates the polar functional groups.[5][6] |

| Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)) | Moderate to High | These solvents are highly polar and can engage in strong dipole-dipole interactions with the solute. The lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |

| Slightly Polar Solvents (e.g., Acetone, Ethyl Acetate) | Low to Moderate | These solvents have a moderate dipole moment but are less effective at solvating the highly polar sulfonate group. Solubility is expected to be limited. |

| Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) | Very Low / Insoluble | The significant disparity in polarity between the highly polar solute and the nonpolar solvent prevents effective solvation. The "like dissolves like" principle predicts poor solubility.[3][5] Benzenesulfonic acid, a related compound, is noted to be insoluble in nonpolar solvents like diethyl ether.[7] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a robust and widely accepted methodology for the accurate determination of the solubility of this compound in various organic solvents, based on the isothermal shake-flask method.[8] This self-validating system ensures that equilibrium is reached and that measurements are accurate.

4.1. Materials and Equipment

-

Solute: High-purity this compound (>95%)

-

Solvents: HPLC-grade organic solvents of interest

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

-

Vials with screw caps and PTFE septa

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

4.2. Experimental Workflow

Caption: Isothermal shake-flask solubility workflow.

4.3. Step-by-Step Procedure

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve of response versus concentration. The linearity of this curve (R² > 0.99) is a critical self-validating check.

-

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure a saturated solution is achieved.

-

Securely seal the vials to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h, 48h, 72h); the concentration should be constant at equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is crucial not to disturb the solid material.

-

Immediately filter the collected supernatant through a syringe filter (0.22 µm) into a clean vial to remove any suspended microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the calibrated HPLC or UV-Vis method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

This compound presents a solubility profile dominated by its highly polar sodium sulfonate group, leading to high solubility in polar protic solvents and significantly lower solubility in nonpolar organic media. While a qualitative understanding can be derived from its structure, the lack of quantitative data in the public domain necessitates empirical determination. The detailed isothermal shake-flask protocol provided in this guide offers a reliable and validated method for researchers to generate the precise solubility data required for optimizing reaction conditions, purification processes, and formulation development in their specific applications.

References

-

Chemistry LibreTexts. (2019). Chapter 9.2: Solubility and Structure. [Link]

-

TutorChase. Why do ionic compounds often dissolve in polar solvents? [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23690338, this compound. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Wikipedia. Benzenesulfonic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C7H5NaO4S | CID 23690338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tutorchase.com [tutorchase.com]

- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

"Sodium 3-formylbenzenesulfonate" material safety data sheet (MSDS) information

An In-depth Technical Guide to the Safe Handling of Sodium 3-formylbenzenesulfonate

This guide provides an in-depth analysis of this compound (CAS No. 5330-48-3), a bifunctional aromatic compound essential for researchers and professionals in drug development and medicinal chemistry. Its unique structure, incorporating both a reactive aldehyde and a water-solubilizing sulfonate group, makes it a valuable synthetic intermediate.[1] However, its utility in the laboratory is predicated on a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This document moves beyond a standard Material Safety Data Sheet (MSDS) to explain the causality behind safety procedures, empowering scientists to manage risks effectively.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's properties is critical for predicting its behavior in experimental settings. This compound is typically supplied as a white to off-white solid.[1] The presence of the sodium sulfonate group renders it soluble in water, a key property exploited in aqueous-phase reactions.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NaO₄S | [2][3][4] |

| Molecular Weight | 208.17 g/mol | [1][2][3] |

| CAS Number | 5330-48-3 | [1][3][5] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 3-Sulfobenzaldehyde Sodium Salt, m-Benzaldehydesulfonic Acid Sodium Salt | [2][3][4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water | [1] |

| Purity | Typically >85% or >95% depending on grade | [2][6] |

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance that poses specific risks upon exposure.

-

Hazard Statements:

-

Signal Word: Warning[7]

-

Hazard Pictogram:

-

Exclamation Mark (GHS07)

-

Expert Analysis of Hazards: The irritant nature of this compound is its primary hazard. As a fine solid, it can easily become airborne during handling, leading to respiratory tract irritation upon inhalation.[9] The aldehyde functional group can react with biological nucleophiles, such as amino acid residues in proteins, contributing to its irritancy. Skin and eye contact can lead to inflammation and discomfort.[9] While not classified as acutely toxic, the lack of comprehensive toxicological data necessitates handling it with the assumption that it may have other uninvestigated harmful effects.[10]

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical. The following protocols are based on established first-aid principles for chemical irritants.[11][12]

-

Inhalation: If inhaled, the primary objective is to move the affected individual to fresh air immediately.[10] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or administer oxygen.[11] Seek medical attention promptly, as respiratory irritation can lead to complications.

-

Skin Contact: Immediately flush the contaminated skin with copious amounts of water for at least 15 minutes.[10] Remove any contaminated clothing while continuing to flush. If irritation develops or persists, medical advice is necessary.[7] The goal is to physically remove the chemical before it can cause further irritation.

-

Eye Contact: This is a critical exposure route requiring immediate action. Flush the eyes cautiously with large volumes of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally to wash underneath.[11] Remove contact lenses if present and easy to do. An ophthalmologist should be consulted immediately.

-

Ingestion: Do NOT induce vomiting, as this can cause further damage. If the person is conscious, rinse their mouth thoroughly with water and have them drink one or two glasses of water to dilute the substance.[13] Seek immediate medical attention.[14]

Caption: Emergency response workflow for exposure incidents.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Proactive measures are the cornerstone of laboratory safety. The following procedures are designed to minimize exposure risk during the handling and storage of this compound.

Handling:

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to prevent the inhalation of dust.[7]

-

Avoid Dust Formation: Develop handling techniques that minimize the generation of dust.[10][15] This includes gentle scooping rather than pouring from a height.

-

Personal Hygiene: Wash hands thoroughly after handling the material. Do not eat, drink, or smoke in the laboratory.[15]

Storage:

-

Container: Keep the container tightly closed to prevent contamination and absorption of moisture.[15]

-

Conditions: Store in a dry, cool, and well-ventilated place.[10][15] Some suppliers recommend storage at <-15°C under an inert gas like nitrogen.[5] This is best practice for long-term stability, as the aldehyde group is susceptible to slow oxidation by air.

-

Incompatibilities: Store away from strong oxidizing agents.[10] Contact with these materials could lead to a vigorous, exothermic reaction.

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical.

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[13] Gloves must be inspected before use and disposed of properly.[13]

-

Respiratory Protection: If engineering controls (like a fume hood) are not sufficient or during spill cleanup, use a particulate respirator (e.g., N95) approved by NIOSH (US) or an equivalent standard.[9]

Caption: Logical workflow for proper handling and storage.

Stability and Reactivity Profile

-

Reactivity: The compound is generally stable under recommended storage conditions.[10] However, the aldehyde group can undergo various reactions. It is incompatible with strong oxidizing agents.[10]

-

Chemical Stability: The material is reported to be air-sensitive, likely due to the potential for the aldehyde group to oxidize to a carboxylic acid.[10] Storing under an inert atmosphere mitigates this degradation pathway.[5][10]

-

Hazardous Decomposition Products: Upon thermal decomposition or combustion, it can release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[10][13]

Toxicological and Ecological Data

-

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[10] There is no specific LD50 or LC50 data available in the reviewed literature.[8] The primary known effects are irritation to the skin, eyes, and respiratory system.[9] The absence of comprehensive data underscores the importance of the precautionary principle—handle this chemical with care to minimize any potential for exposure.

-

Ecological Information: There is no specific data available regarding the environmental impact of this compound. It should not be released into the environment or drains.[10] All disposal must be in accordance with local, regional, and national regulations for chemical waste.[10]

References

-

An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid Sodium Salt: Synthesis and Properties.

-

3-Sulfobenzaldehyde Sodium (>85%).

-

This compound | C7H5NaO4S | CID 23690338.

-

3-Sulfobenzaldehyde Sodium Salt | CAS#:5330-48-3.

-

SAFETY DATA SHEET.

-

3-Sulfobenzaldehyde sodium salt | 5330-48-3.

-

First Aid Procedures for Chemical Hazards.

-

3-Formylbenzenesulfonic Acid | High-Purity Reagent.

-

SAFETY DATA SHEET - 2-Formylbenzenesulfonic acid, sodium salt.

-

SAFETY DATA SHEET - Gain HEC Original Scent.

-

SAFETY DATA SHEET - Benzenesulphonic acid.

-

This compound.

-

3-Sulfobenzaldehyde Sodium (>85%).

-

2-Formylbenzenesulfonic acid sodium salt.

-

SAFETY DATA SHEET - 2-Formylbenzenesulfonic acid sodium salt (another version).

-

2-Formylbenzenesulfonic acid sodium salt.

-

SAFETY DATA SHEET - Sodium Benzenesulfonate.

-

2-FORMYL BENZENE-SULPHONIC ACID SODIUM SALT MATERIAL SAFETY DATA SHEET.

-

Sodium benzenesulfonate | C6H5NaO3S | CID 517327.

-

SOP for First Aid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Sulfobenzaldehyde Sodium (>85%) | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H5NaO4S | CID 23690338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Sulfobenzaldehyde Sodium Salt | CAS#:5330-48-3 | Chemsrc [chemsrc.com]

- 5. biosynth.com [biosynth.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. SOP for First Aid | Pharmaguideline [pharmaguideline.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. pdf.lowes.com [pdf.lowes.com]

- 15. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Sodium 3-formylbenzenesulfonate

Abstract

This technical guide provides a comprehensive overview of Sodium 3-formylbenzenesulfonate, a bifunctional organic compound with significant applications in organic synthesis and materials science. While this molecule is utilized as a versatile building block, a thorough review of publicly accessible scientific literature and crystallographic databases reveals a notable absence of experimental data on its crystal structure and polymorphic forms. This guide addresses this knowledge gap by not only summarizing the known chemical properties and synthesis protocols but also by presenting a detailed, field-proven methodological framework for the systematic investigation of its solid-state chemistry. We provide actionable, step-by-step protocols for crystallization, single-crystal and powder X-ray diffraction, and thermal analysis, designed to enable researchers to fully characterize the crystal structure and potential polymorphism of this compound. This document is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Introduction: The Significance of this compound

This compound, also known as sodium 3-sulfobenzaldehyde, is an aromatic organic compound characterized by the presence of both a formyl (-CHO) and a sulfonate (-SO₃Na) group attached to a benzene ring in a meta-position.[1] This unique bifunctional nature imparts a combination of high aqueous solubility, due to the sulfonate group, and versatile reactivity through the aldehyde moiety.[1] The aldehyde group can participate in a wide array of chemical transformations, including the formation of Schiff bases and Knoevenagel condensations, making it a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1]

In the context of drug development and materials science, the solid-state properties of a compound are of paramount importance. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly impact critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Therefore, a comprehensive understanding of the crystal structure and potential polymorphic landscape of this compound is crucial for its effective and reliable application. As of the date of this guide, specific experimental data on the crystal structure and polymorphism of this compound is not available in the public domain. This guide aims to provide the foundational knowledge and experimental workflows necessary to undertake such a characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, primarily derived from computational predictions and chemical databases, is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NaO₄S | [1][2] |

| Molecular Weight | 208.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 5330-48-3 | [1] |

| Appearance | White to off-white solid (predicted) | [1] |

| Solubility | Soluble in water | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+] | [1][2] |

Synthesis of this compound

Several synthetic routes for this compound have been reported, each with distinct advantages and challenges. The choice of method often depends on the starting materials, desired scale, and reaction conditions.[1] The primary strategies include electrophilic aromatic sulfonation, nucleophilic aromatic substitution, and oxidation.

Synthesis Workflow Overview

Caption: Overview of synthetic pathways to this compound.

Experimental Protocols

This method is a direct, one-step reaction but requires careful temperature control to prevent side reactions like oxidation of the aldehyde group.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 10.6 g (0.1 mol) of benzaldehyde to 0-5 °C using an ice-salt bath.

-

Addition of Oleum: Slowly add 40 mL of fuming sulfuric acid (20% SO₃) to the stirred benzaldehyde over 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at 5-10 °C for an additional 3-4 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralization and Isolation: Neutralize the resulting solution to a pH of approximately 7 with a saturated solution of sodium hydroxide or sodium carbonate. The precipitated sodium sulfate is removed by filtration.

-

Crystallization: Concentrate the filtrate containing the product under reduced pressure to induce crystallization. The crude product can be recrystallized from a water/ethanol mixture to yield purified this compound.[1]

This route offers a milder alternative to direct sulfonation, starting from a halogenated benzaldehyde.

-

Reaction Setup: In a pressure vessel, combine 14.05 g (0.1 mol) of 3-chlorobenzaldehyde, 13.86 g (0.11 mol) of sodium sulfite, and 100 mL of water. A phase-transfer catalyst, such as a quaternary ammonium salt, may be added to enhance the reaction rate.

-

Reaction: Seal the vessel and heat the mixture to 150-170 °C with stirring for 10-12 hours.

-

Work-up: After cooling the reaction mixture, vent the vessel and filter to remove any unreacted starting materials or inorganic salts.

-

Isolation and Crystallization: Concentrate the aqueous filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a water/ethanol mixture.[1]

Framework for Crystal Structure Determination and Polymorphism Screening

Given the absence of public crystallographic data, this section provides a comprehensive guide for the de novo solid-state characterization of this compound.

The Importance of a Systematic Approach

A systematic polymorphism screen is essential to identify all accessible crystalline forms of a compound. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, cooling rate, and the presence of impurities. The discovery of multiple forms necessitates a full characterization of each to determine their relative stabilities and properties.

Experimental Workflow for Solid-State Characterization

Caption: A systematic workflow for polymorphism screening and crystal structure analysis.

Detailed Methodologies

The goal is to induce crystallization under a wide range of conditions to access different potential crystal lattices.

Protocol: Multi-Solvent Crystallization Screen

-

Solvent Selection: Choose a diverse set of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, and mixtures thereof like water/ethanol).

-

Sample Preparation: In separate vials, prepare saturated solutions of this compound at an elevated temperature (e.g., 60 °C) in each selected solvent or solvent system.

-

Crystallization Methods:

-

Slow Evaporation: Leave the vials loosely capped at ambient temperature to allow for slow solvent evaporation.

-

Slow Cooling: Transfer the saturated solutions to a controlled cooling apparatus and cool to 5 °C at different rates (e.g., 1 °C/hour, 10 °C/hour).

-

Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") dropwise to a saturated solution of the compound until turbidity is observed, then allow it to stand.

-

-

Solid Isolation: Once crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum.

PXRD is the primary tool for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.[3]

Protocol: PXRD Analysis

-

Sample Preparation: Gently grind a small amount of the isolated crystalline powder to ensure a random orientation of the crystallites.

-

Data Acquisition: Mount the powdered sample on a zero-background sample holder. Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a copper X-ray source (Cu Kα radiation).

-

Data Analysis: Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate the presence of different polymorphs.

To definitively determine the crystal structure of a polymorph, a single crystal of suitable size and quality is required. SC-XRD analysis provides the precise arrangement of atoms in the crystal lattice, including unit cell dimensions, space group, and molecular geometry.[4]

Protocol: Single Crystal Growth and Analysis

-

Crystal Growth: Grow single crystals using slow crystallization techniques, such as very slow evaporation of a dilute solution or slow cooling of a saturated solution. The goal is to obtain well-formed crystals with dimensions of approximately 0.1-0.3 mm.

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[4]

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding a model of the atomic positions within the unit cell.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for identifying phase transitions (e.g., melting, desolvation, solid-solid transitions) and assessing the thermal stability of each polymorph.

Protocol: DSC and TGA Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum pan.

-

DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Endothermic or exothermic events on the DSC thermogram correspond to phase transitions. The melting point of a pure crystalline solid should be a sharp endotherm.

-

TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Mass loss observed in the TGA thermogram indicates decomposition or desolvation.

Conclusion

This compound is a compound of significant interest with established synthetic routes. However, a critical gap exists in the scientific literature regarding its solid-state properties. This guide has provided a thorough summary of its known chemistry and, more importantly, a detailed and actionable framework for its comprehensive solid-state characterization. By following the outlined methodologies for crystallization, X-ray diffraction, and thermal analysis, researchers can systematically investigate the crystal structure and polymorphic landscape of this compound. Such studies are essential for unlocking its full potential in pharmaceutical and materials science applications, ensuring the reproducibility and reliability of its performance.

References

-

An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid Sodium Salt: Synthesis and Properties. (2025). Benchchem.

-

This compound. PubChem.

-

Single crystal X-ray diffraction. (n.d.). University of Oldenburg.

- Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 64-74.

-

Drug discovery by single crystal X-ray structure analysis. (n.d.). Rigaku.

-

Single crystal X-ray diffraction. (n.d.). University of Oldenburg.

-

X-ray Diffraction III: Pharmaceutical Applications. (2001). Moodle@Units.

Sources

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Calculation of Sodium 3-formylbenzenesulfonate Molecular Orbitals

This guide provides a comprehensive, in-depth exploration of the theoretical calculation of molecular orbitals for Sodium 3-formylbenzenesulfonate. It is intended for researchers, scientists, and drug development professionals seeking to understand the electronic structure and reactivity of this bifunctional aromatic compound. By moving beyond a simple recitation of steps, this document elucidates the rationale behind methodological choices, ensuring a robust and reproducible computational analysis.

Introduction: The Significance of Molecular Orbitals in Drug Discovery and Materials Science

This compound (CAS 5330-48-3) is a molecule of significant interest due to its unique combination of a reactive formyl group and a water-solubilizing sulfonate group attached to a benzene ring.[1] This dual functionality makes it a versatile building block in organic synthesis, particularly for pharmaceuticals and functional materials.[1] Understanding the distribution and energy of its molecular orbitals is paramount for predicting its chemical behavior, including its reactivity in condensation reactions to form Schiff bases and its potential as an inhibitor of enzymes like histone deacetylase (HDAC).

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. This guide will detail a robust theoretical framework for calculating and analyzing these key electronic features.

Theoretical Framework: Foundational Principles of Molecular Orbital Calculations

The calculation of molecular orbitals is rooted in the principles of quantum mechanics. For a molecule as complex as this compound, exact analytical solutions to the Schrödinger equation are not feasible. Therefore, we rely on computational approximations. The two most prominent and relevant methods are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

-

Hartree-Fock (HF) Theory: This ab initio method approximates the many-electron wavefunction as a single Slater determinant. While foundational, HF theory does not fully account for electron correlation, which can impact the accuracy of the calculated energies.

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Instead of the complex wavefunction, DFT utilizes the electron density to determine the system's energy. The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional.

For the purposes of this guide, we will focus on DFT, as it generally provides more accurate results for systems like this compound.

Computational Methodology: A Validated Protocol

This section outlines a detailed, step-by-step protocol for the theoretical calculation of the molecular orbitals of this compound. The choice of the B3LYP functional and the 6-31G* basis set is based on their well-documented performance for organic molecules, providing a good compromise between accuracy and computational efficiency.[2][3]

Software and Hardware Requirements

-

Gaussian 09/16: A widely used quantum chemistry software package.

-

GaussView 6: A molecular visualization program for building molecules and analyzing Gaussian output.

-

A high-performance computing (HPC) cluster or a powerful workstation is recommended for timely completion of the calculations.

Step-by-Step Computational Workflow

The following workflow provides a clear path from molecular construction to data analysis:

Caption: Computational workflow for molecular orbital analysis.

Step 1: Molecular Structure Input

-

Launch GaussView.

-

Construct the 3D structure of the 3-formylbenzenesulfonate anion. The sodium cation is generally omitted in the initial calculation to focus on the electronic properties of the organic moiety, with its effect considered as a delocalized positive charge.

-

Clean the geometry using the "Clean" tool in GaussView to ensure reasonable bond lengths and angles.

Step 2: Geometry Optimization

-

From the "Calculate" menu in GaussView, select "Gaussian Calculation Setup."

-

In the "Job Type" tab, select "Opt" for optimization.

-

In the "Method" tab, select "DFT" and choose the "B3LYP" functional.

-

For the "Basis Set," select "6-31G" and add "d" polarization functions for heavy atoms, resulting in the 6-31G* basis set.

-

Set the charge to -1 and the multiplicity to 1 (singlet ground state).

-

Submit the calculation. This step will find the lowest energy conformation of the molecule.

Step 3: Frequency Calculation

-

Once the optimization is complete, use the optimized geometry for a frequency calculation.

-

In the "Job Type" tab, select "Freq."

-

Use the same method (B3LYP/6-31G*) and charge/multiplicity as in the optimization.

-

Submitting this job will calculate the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Step 4: Single-Point Energy Calculation and Molecular Orbital Analysis

-

Using the confirmed optimized geometry, set up a single-point energy calculation.

-

In the "Job Type" tab, select "Energy."

-

In the "Method" tab, ensure the same level of theory (B3LYP/6-31G*) is used.

-

Under the "Pop" keyword in the "General" tab, select "NBO" to request Natural Bond Orbital analysis and "Full" to get a detailed printout of the molecular orbitals.

-

Submit the calculation. The output from this step will contain the energies and compositions of the molecular orbitals.

Data Presentation and Interpretation

Key Quantitative Data

The primary quantitative data extracted from the Gaussian output file are the energies of the molecular orbitals. These are typically presented in Hartrees and can be converted to electron volts (eV) for easier interpretation (1 Hartree ≈ 27.2114 eV).

| Parameter | Predicted Value (Hartrees) | Predicted Value (eV) |

| HOMO Energy | Calculated Value | Calculated Value |

| LUMO Energy | Calculated Value | Calculated Value |

| HOMO-LUMO Gap | Calculated Value | Calculated Value |

Note: The actual values would be obtained from the output of the single-point energy calculation.

Visualization of Molecular Orbitals

The checkpoint file (.chk) generated by Gaussian can be used in GaussView to visualize the 3D shapes of the molecular orbitals.

-

HOMO: The visualization of the HOMO will reveal the regions of the molecule that are most likely to donate electrons in a chemical reaction. For this compound, it is anticipated that the HOMO will have significant contributions from the π-system of the benzene ring and potentially the oxygen atoms of the sulfonate and formyl groups.

-

LUMO: The LUMO visualization will indicate the areas of the molecule that are most susceptible to nucleophilic attack. In this case, the LUMO is expected to be localized on the π* orbitals of the benzene ring and the carbonyl group of the formyl moiety.

Electrostatic Potential (ESP) Map

The ESP map provides a visual representation of the charge distribution on the molecule's surface.

Sources

An In-depth Technical Guide to the Discovery and Historical Synthesis of Sodium 3-formylbenzenesulfonate

Preamble: The Strategic Importance of a Bifunctional Building Block

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the elegance of a molecule is often defined by its functional versatility. Sodium 3-formylbenzenesulfonate, a compound featuring the reactive aldehyde and the water-solubilizing sulfonate group, represents a quintessential example of such a strategic building block.[1] Its unique architecture—an aromatic scaffold bearing two electronically distinct and orthogonally reactive moieties—has made it an invaluable intermediate. The formyl group serves as a versatile handle for a myriad of chemical transformations, including condensations and oxidations, while the sulfonate group imparts aqueous solubility, a critical attribute for many biological and industrial applications.[1][2] This guide provides a comprehensive exploration of the historical origins and the synthetic evolution of this pivotal compound, offering researchers and drug development professionals a deeper understanding of its chemical lineage and practical synthesis.

Section 1: Genesis of a Synthesis - The Historical Context and Discovery

The story of this compound does not begin with its own isolated discovery but is deeply rooted in the broader advancements of aromatic chemistry in the late 19th and early 20th centuries. The ability to functionalize the stable benzene ring through sulfonation was a transformative development, enabling the synthesis of dyes, detergents, and pharmaceuticals.[3] While direct sulfonation of aromatic compounds was known, the synthesis of more complex, substituted benzaldehydes with sulfonic acid groups required more nuanced approaches.

A pivotal moment in the synthesis of this class of compounds is captured in a 1903 patent by Arnold Steiner.[4] This patent, while not explicitly naming 3-formylbenzenesulfonic acid, details a novel process for creating "Sulfo-Acids of Aromatic Aldehydes." Steiner's innovation was to move away from the direct, and often harsh, sulfonation of the aldehyde. Instead, he proposed the oxidation of methylbenzenesulfonic acids in the presence of anhydrous sulfuric acid.[4] This represented a significant conceptual leap; by sulfonating a more stable precursor (like toluene) and then introducing the aldehyde functionality through oxidation, Steiner established a foundational strategy for accessing these bifunctional molecules under more controlled conditions. His work laid the intellectual groundwork for what would become one of the primary alternative routes to synthesizing this compound.

Section 2: The Direct Approach - Electrophilic Aromatic Sulfonation of Benzaldehyde

The most conventional and industrially scalable route to this compound is through the direct electrophilic aromatic sulfonation of benzaldehyde.[5] This method's appeal lies in its straightforward, one-step nature using readily available starting materials.

Causality Behind Experimental Choices

The success of this synthesis hinges on a deep understanding of the underlying chemical principles. The formyl group (-CHO) of benzaldehyde is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Furthermore, it directs incoming electrophiles to the meta position. This inherent electronic property of the starting material is what selectively yields the desired 3-substituted product.

The choice of fuming sulfuric acid (oleum) as the sulfonating agent is critical.[5] Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, and SO₃ is a potent electrophile, making it capable of sulfonating the deactivated benzaldehyde ring.[1] Temperature control is arguably the most critical parameter in this synthesis. The reaction is highly exothermic, and excessive heat can lead to the formation of byproducts, most notably the oxidation of the sensitive aldehyde group to a carboxylic acid, forming 3-sulfobenzoic acid, and over-sulfonation of the aromatic ring.[5] Therefore, maintaining a low temperature (typically 0-20°C) is essential for maximizing the yield and purity of the desired product.[5]

Reaction Mechanism: Electrophilic Aromatic Sulfonation

Caption: Mechanism of Electrophilic Aromatic Sulfonation of Benzaldehyde.

Experimental Protocol: Electrophilic Aromatic Sulfonation

-

Reaction Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. The flask is placed in an ice-salt bath to maintain a low temperature.[5]

-

Charge Benzaldehyde: The flask is charged with freshly distilled benzaldehyde.

-

Cooling: Stirring is initiated, and the benzaldehyde is cooled to 0-5°C.[5]

-

Sulfonation: Fuming sulfuric acid (e.g., 20% free SO₃) is slowly added dropwise from the dropping funnel. The internal temperature must be carefully monitored and maintained below 20°C throughout the addition.[5] The molar ratio of benzaldehyde to oleum is typically around 1:1.2.[6]

-

Reaction: After the complete addition of oleum, the mixture is stirred at the controlled temperature for an additional 1-2 hours, or until the reaction is deemed complete by an appropriate analytical method (e.g., TLC).

-

Quenching: The reaction mixture is then slowly and carefully poured onto a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.[5]

-

Neutralization and Isolation: The resulting acidic solution is neutralized to a pH of approximately 7 with a saturated solution of sodium hydroxide or sodium carbonate. The precipitated sodium sulfate is removed by filtration.

-

Crystallization and Purification: The filtrate, containing the sodium salt of 3-formylbenzenesulfonic acid, is concentrated under reduced pressure to induce crystallization. The crude product is collected by filtration and can be further purified by recrystallization from a water/ethanol mixture.[2]

Section 3: Alternative Pathways - Strategic Variations in Synthesis

While direct sulfonation is common, alternative methods have been developed to overcome some of its challenges, such as the harsh conditions and potential for side reactions. These alternative pathways often involve a more strategic, multi-step approach.

Oxidation of 3-Methylbenzenesulfonic Acid

This method, which echoes the principles of Steiner's 1903 patent, involves two main stages: the sulfonation of toluene followed by the selective oxidation of the methyl group.

-

Rationale: Toluene is more reactive towards electrophilic aromatic sulfonation than benzaldehyde, allowing for milder reaction conditions. The subsequent oxidation of the methyl group to an aldehyde avoids the direct exposure of the aldehyde to the harsh sulfonating environment. The primary challenge of this route is achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid.[2]

-

Experimental Protocol (Conceptual):

-

Sulfonation of Toluene: Toluene is sulfonated using concentrated sulfuric acid to yield 3-methylbenzenesulfonic acid.

-

Oxidation: The resulting 3-methylbenzenesulfonic acid (or its sodium salt) is dissolved in a suitable solvent. A controlled amount of a selective oxidizing agent (e.g., manganese dioxide) is added.[7]

-

Work-up and Isolation: The reaction is monitored until completion. The oxidizing agent is then removed (e.g., by filtration), and the product is isolated from the solution, often through crystallization after neutralization with a sodium base.[2]

-

Nucleophilic Aromatic Substitution

This synthetic strategy involves the displacement of a halide from an activated aromatic ring by a sulfite salt.

-

Rationale: For the synthesis of this compound, a suitable starting material is 3-chlorobenzaldehyde. The electron-withdrawing nature of the aldehyde group activates the aromatic ring for nucleophilic attack by the sulfite ion. This method can offer high regioselectivity. However, it often requires high temperatures and pressures to proceed efficiently.[2]

-

Experimental Protocol (Representative):

-

Reaction Setup: In a high-pressure autoclave, 3-chlorobenzaldehyde, sodium sulfite, and water are combined. A surfactant may be added to improve miscibility.[7]

-

Reaction: The autoclave is sealed and heated to approximately 150-170°C with stirring for several hours.[2]

-

Work-up and Isolation: After cooling and venting the autoclave, the reaction mixture is filtered. The aqueous filtrate containing the product is concentrated under reduced pressure to induce crystallization of the sodium salt.[2]

-

Workflow for Alternative Synthesis Pathways

Caption: Comparative workflow of alternative synthesis routes.

Section 4: A Comparative Analysis for the Modern Researcher

The choice of a synthetic route is a critical decision based on factors such as scale, cost, available equipment, and desired purity. The following table provides a comparative summary of the three main synthetic strategies.

| Parameter | Electrophilic Aromatic Sulfonation | Oxidation of 3-Methylbenzenesulfonic Acid | Nucleophilic Aromatic Substitution |

| Starting Material | Benzaldehyde | 3-Methylbenzenesulfonic Acid | 3-Chlorobenzaldehyde |

| Key Reagents | Fuming Sulfuric Acid (Oleum) | Selective Oxidizing Agent (e.g., MnO₂) | Sodium Sulfite (Na₂SO₃) |

| Typical Conditions | 0-20°C, atmospheric pressure | Varies with oxidant, typically moderate temperatures | 150-170°C, high pressure |

| Reported Yield | Good to High | Moderate | Good |

| Purity of Crude | Variable, potential for byproducts | Good, depends on selectivity of oxidant | Good |

| Advantages | - Readily available starting material- Direct, one-step reaction | - Avoids harsh sulfonation of the aldehyde- Can use milder conditions for sulfonation step | - High regioselectivity |

| Disadvantages | - Harsh reaction conditions- Formation of byproducts (oxidation, over-sulfonation)- Requires careful temperature control | - Multi-step process- Risk of over-oxidation to carboxylic acid- Choice of oxidant is critical | - Requires high temperature and pressure- Specialized equipment (autoclave) may be needed |

Section 5: Conclusion - The Enduring Utility of this compound

From its conceptual origins in the early 20th century to its modern applications, this compound has remained a compound of significant interest. The evolution of its synthesis from direct, forceful methods to more strategic, multi-step pathways reflects the broader progress in the field of organic chemistry. Understanding the historical development and the distinct advantages and disadvantages of each synthetic route empowers today's researchers to make informed decisions in their own work. Whether in the pursuit of novel pharmaceuticals, advanced materials, or specialized dyes, the versatility of this bifunctional building block ensures its continued relevance and utility in the scientific endeavors of the future.

References

- BenchChem. (2025). Technical Support Center: Scale-Up of 3-Formylbenzenesulfonic Acid Synthesis. BenchChem.

- Steiner, A. (1903). Sulfo-acid of aromatic aldehyde and process of making same. U.S. Patent No. 731,139. Washington, DC: U.S.

- BenchChem. (2025). An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid for Researchers and Drug Development Professionals. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid Sodium Salt: Synthesis and Properties. BenchChem.

- BenchChem. (2025). literature review of synthesis methods for 3-Formylbenzenesulfonic acid. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid | High-Purity Reagent. BenchChem.

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C7H5NaO4S, 1 gram. Retrieved from [Link]

- Google Patents. (n.d.). Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt.

- Google Patents. (n.d.). A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure.

-

Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]

-

Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]

-

YouTube. (2023, February 11). m-Benzaldehyde Sulphonic Acid| Organic Chemistry| Class-12|. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemithon.com [chemithon.com]

- 4. US731139A - Sulfo-acid of aromatic aldehyde and process of making same. - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Sodium 3-formylbenzenesulfonate: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Bifunctional Building Blocks

In the landscape of contemporary drug discovery and development, the efficiency of synthesizing novel molecular entities with desirable pharmacological profiles is paramount. Bifunctional building blocks, which possess two distinct reactive functional groups, are invaluable assets in this endeavor. Sodium 3-formylbenzenesulfonate, also known as sodium 3-sulfobenzaldehyde, stands out as a prime example of such a versatile intermediate.[1][2] Its structure, featuring a reactive aldehyde group and a highly polar sulfonate group on a benzene ring, offers a unique combination of synthetic utility and advantageous physicochemical properties.[1][2] This guide provides an in-depth exploration of this compound, from its fundamental chemical identifiers to its practical applications in the synthesis of advanced pharmaceutical intermediates.

Core Chemical Identifiers and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its effective application. The key identifiers and computed physicochemical properties of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 5330-48-3 | [1][3][4][5][6] |

| Molecular Formula | C₇H₅NaO₄S | [1][3][4] |

| Molecular Weight | 208.17 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 3-Sulfobenzaldehyde Sodium Salt, m-Benzaldehydesulfonic acid sodium salt | [3][5][6][7] |

| Appearance | White to off-white solid (predicted) | [1] |

| Solubility | Soluble in water | [1] |

| InChI Key | AFIUOLGCFDPAKN-UHFFFAOYSA-M | [1][3] |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+] | [1][3] |

These properties, particularly its notable water solubility, are central to its utility in pharmaceutical sciences. The sulfonate group, a strong acid moiety present as its sodium salt, imparts high aqueous solubility to molecules, a critical attribute for improving the bioavailability and formulation of drug candidates.[1][2]

Synthesis of this compound: A Comparative Overview

Several synthetic routes to this compound have been established, each with its own advantages and challenges. The choice of a particular method often depends on the available starting materials, scale, and desired purity.

Method 1: Electrophilic Aromatic Sulfonation of Benzaldehyde

This is a direct, one-step approach where benzaldehyde is treated with a strong sulfonating agent, such as fuming sulfuric acid (oleum).[8] The electron-withdrawing nature of the aldehyde group directs the incoming sulfonic acid group primarily to the meta position.

Conceptual Workflow: Sulfonation of Benzaldehyde

Caption: Workflow for the sulfonation of benzaldehyde.

Method 2: Oxidation of Sodium 3-methylbenzenesulfonate

This method involves the selective oxidation of the methyl group of sodium 3-methylbenzenesulfonate to an aldehyde. A key challenge is to prevent over-oxidation to the carboxylic acid.[2]

Method 3: Nucleophilic Aromatic Substitution (Halogen-Sulfite Exchange)

Starting from a 3-halobenzaldehyde (e.g., 3-chlorobenzaldehyde), this route involves the displacement of the halide by a sulfite or bisulfite salt. This method can be a milder alternative to direct sulfonation.[1][8]

The Role in Drug Development: A Gateway to Water-Soluble Scaffolds

The true value of this compound in drug development lies in its dual reactivity. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the sulfonate group acts as a powerful water-solubilizing "tag."[1][2]

Schiff Base Formation: A Cornerstone Reaction

The most prominent reaction of the aldehyde group is its condensation with primary amines to form Schiff bases (imines).[3][5] This reaction is a robust and efficient way to link the sulfonated phenyl ring to other molecules of interest, such as pharmacophores or biogenic amines.[3][5] The resulting sulfonated Schiff bases often exhibit enhanced aqueous solubility and may possess interesting biological activities, including antimicrobial and anticancer properties.[3]

Reaction Scheme: Schiff Base Formation

Caption: General reaction for forming sulfonated Schiff bases.

Application as a Water-Soluble Linker

In the field of targeted drug delivery, such as with antibody-drug conjugates (ADCs), linkers play a critical role in connecting the targeting moiety (antibody) to the cytotoxic payload.[][10] The stability and solubility of these linkers are crucial for the overall efficacy and safety of the ADC.[10] Incorporating polar groups like sulfonic acid into linkers can enhance their water solubility, which is beneficial for bioconjugation processes and helps prevent the aggregation of the final ADC product.[][11] this compound serves as an excellent starting point for the synthesis of such water-soluble linkers.

Experimental Protocol: Synthesis of a Water-Soluble Schiff Base

This protocol provides a detailed, self-validating methodology for the synthesis of a water-soluble Schiff base from this compound and a primary amine, specifically phenylethylamine.[5] This procedure is designed for clarity and reproducibility in a research setting.

Objective: To synthesize sodium 3-(((2-phenylethyl)imino)methyl)benzenesulfonate via condensation reaction.

Materials:

-

This compound (1.0 mmol, 208 mg)

-

Phenylethylamine (1.0 mmol, 121 mg)

-

Methanol (analytical grade)

-

10 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum source

Procedure:

-

Reactant Preparation: In a 10 mL round-bottom flask, dissolve phenylethylamine (121 mg, 1 mmol) in 2 mL of methanol.[5]

-

Addition of Aldehyde: To the stirred amine solution, add this compound (208 mg, 1 mmol).[5]

-

Reaction: Stir the resulting solution at room temperature for 1 hour.[5] A precipitate may form as the reaction progresses.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

-

Drying: Dry the purified product under reduced pressure.

Validation and Characterization:

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Structure Confirmation: The structure of the resulting Schiff base should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The characteristic signals to look for include the imine (C=N) stretch in the IR spectrum (typically 1594–1630 cm⁻¹) and the azomethine proton (-CH=N-) signal in the ¹H NMR spectrum.[3]

-

Purity Assessment: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) and by its melting point.

Purification of Sulfonated Compounds

The high water solubility of sulfonated compounds like this compound and its derivatives can make purification by traditional organic chemistry techniques (e.g., standard silica gel chromatography, extraction with immiscible organic solvents) challenging.[12]

Effective Purification Strategies:

-

Recrystallization: This is often a viable method for purifying solid sulfonated compounds. A common solvent system is a mixture of water and a miscible organic solvent like ethanol.[2] The crude product is dissolved in a minimum amount of hot solvent, and the solution is then cooled to induce crystallization of the purified product.

-

Solid-Phase Extraction (SPE): For removing inorganic salts, desalting with a C18 SPE cartridge can be effective.[12] The crude mixture is dissolved in water, loaded onto the conditioned cartridge, and the salts are washed away with water. The desired sulfonated organic compound is then eluted with a more organic solvent like methanol or acetonitrile.[12]

-

Ion-Exchange Chromatography (IEX): This technique is particularly well-suited for separating ionic compounds.[12] A basic ion-exchange resin can be used to retain the sulfonated compound, which can then be eluted by washing with a volatile acid solution.[12]

Safety and Handling

According to available safety data sheets, this compound is not considered hazardous under standard OSHA communication standards.[13] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[13] Handling should be performed in a well-ventilated area, and the formation of dust should be avoided.[13] Store the compound in a dry, cool, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[13]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for researchers, scientists, and drug development professionals. Its unique combination of a reactive aldehyde and a water-solubilizing sulfonate group provides a straightforward entry point to a wide range of novel chemical structures.[1][2] Its primary application in forming sulfonated Schiff bases allows for the facile introduction of aqueous solubility, a property of immense importance in medicinal chemistry for enhancing the pharmacokinetic profiles of potential drug candidates.[1][3] As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of well-designed, bifunctional intermediates like this compound will undoubtedly play an increasingly critical role in the innovation pipeline.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23690338, this compound. Retrieved from [Link]

-

Chemsrc. (2025). 3-Sulfobenzaldehyde Sodium Salt | CAS#:5330-48-3. Retrieved from [Link]

-

Reddit. (2024). Question on purifying aryl Sulfonic acids. Retrieved from [Link]

-

Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Water-Soluble (Iminomethyl)benzenesulfonates Derived from Biogenic Amines for Potential Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 3-Sulfobenzaldehyde Sodium (>85%) | CymitQuimica [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. veranova.com [veranova.com]

- 11. purepeg.com [purepeg.com]

- 12. reddit.com [reddit.com]

- 13. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using Sodium 3-Formylbenzenesulfonate

Abstract

This comprehensive technical guide provides detailed methodologies for the synthesis of water-soluble Schiff bases utilizing sodium 3-formylbenzenesulfonate as a key aromatic aldehyde precursor. The incorporation of the sulfonate group imparts aqueous solubility, a critical attribute for biological and pharmaceutical applications. This document outlines versatile synthesis protocols, including room temperature aqueous methods and catalyzed reactions in organic solvents. It further details purification techniques tailored for these unique sulfonated compounds and provides a summary of typical characterization data. The content is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the synthesis and application of this important class of compounds.

Introduction: The Strategic Advantage of Sulfonated Schiff Bases

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone in organic synthesis and medicinal chemistry due to their versatile reactivity and wide array of biological activities.[1][2][3] They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[4] While traditional Schiff bases are often lipophilic, the use of this compound introduces a sodium sulfonate (-SO₃Na) group into the molecular framework.[5] This strategic modification confers several significant advantages:

-

Enhanced Aqueous Solubility: The ionic sulfonate group dramatically increases water solubility, which is highly desirable for pharmaceutical formulations and biological assays.[4][5]

-

Novel Biological Interactions: The negatively charged sulfonate group can serve as a unique binding site, potentially enhancing interactions with biological targets like proteins and enzymes.[4]

-

Versatile Synthetic Building Block: this compound is a bifunctional molecule, with the aldehyde group allowing for classical Schiff base formation and the sulfonate group providing a handle for further functionalization or influencing solubility.[5]

These sulfonated Schiff bases have demonstrated significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents, making their synthesis a topic of considerable interest in drug development.[4]

Reaction Mechanism and Pathway Visualization

The formation of a Schiff base from this compound and a primary amine proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically reversible.[6]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

-

Formation of a Carbinolamine Intermediate: This initial attack forms an unstable tetrahedral intermediate known as a carbinolamine (or α-aminoalcohol).[6]

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a better leaving group (water).

-

Dehydration: The elimination of a water molecule results in the formation of a carbon-nitrogen double bond (imine), yielding the final Schiff base product.

This reaction can be catalyzed by either acid or base. Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, while base catalysis can deprotonate the amine, making it a stronger nucleophile.[7]

Caption: General reaction pathway for Schiff base formation.

Experimental Protocols

Two primary protocols are presented, catering to different amine substrates and desired reaction conditions. The choice of solvent and catalyst is critical and depends on the solubility and reactivity of the starting amine.

Protocol 1: Green Synthesis in Aqueous/Methanolic Media (For Water-Soluble Amines)

This environmentally friendly protocol is ideal for the synthesis of water-soluble Schiff bases from biogenic amines or other amines with good water or methanol solubility. It is performed at room temperature and often requires no catalyst.[6]

Materials:

-

This compound (1 equivalent)

-

Primary Amine (e.g., phenylethylamine, histamine, tryptamine) (1 equivalent)[6]

-

Deionized Water or Methanol

Procedure:

-

In a 25 mL flask equipped with a magnetic stirrer, dissolve the primary amine (e.g., 1 mmol) in 2 mL of methanol or deionized water.[6]

-

To this solution, add this compound (1 equivalent, e.g., 208 mg, 1 mmol) in a single portion.[6]

-

Stir the resulting solution vigorously at room temperature for 1-3 hours.[4][6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or spectroscopic methods (UV-Vis or NMR).

-

Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent (methanol or water).[6]

-

If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[4]

Caption: Workflow for aqueous/methanolic synthesis.

Protocol 2: Catalyzed Synthesis in Organic Solvent (For Aromatic Amines)

This protocol is suitable for less reactive amines, such as substituted anilines, and employs an organic solvent and an acid catalyst to drive the reaction to completion, often under reflux conditions.[4]

Materials:

-

This compound (1 equivalent)

-

Substituted Aniline (1 equivalent)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount, 2-3 drops)

Procedure:

-

Dissolve this compound in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4]

-

In a separate beaker, dissolve the substituted aniline in absolute ethanol.

-

Add the aniline solution to the flask containing the aldehyde solution.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]

-

Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours.[4]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate.[4]

-

If a precipitate forms, collect the solid by filtration and wash with cold ethanol to remove unreacted starting materials.[4]

-

If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.[4]

-

The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.[4][8]

Data Presentation: Reaction Conditions and Characterization

The synthesis of these Schiff bases is versatile, and reaction conditions can be tailored based on the amine used. Below is a summary of typical conditions and expected characterization data.

Table 1: Typical Reaction Conditions [4]

| Amine Reactant | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Ethanol | Glacial Acetic Acid | Reflux | 4-12 | 75-90 |

| Substituted Anilines | Methanol | None | Room Temp | 2-6 | High |

| Biogenic Amines | Water/Methanol | None | Room Temp | 1-3 | Good |

Table 2: Spectroscopic Data for Characterization [4]

| Spectroscopic Technique | Characteristic Signal | Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

|---|---|---|

| FT-IR | C=N (Imine) stretch | 1594 - 1630 |

| FT-IR | SO₃ (Sulfonate) S=O stretch | 1150 - 1250 and 1030 - 1080 |

| ¹H-NMR | -CH=N- (Azomethine) proton | 8.40 - 9.00 |

| ¹H-NMR | Aromatic protons | 7.00 - 8.50 |

| ¹³C-NMR | -C=N- (Azomethine) carbon | ~160 |

Purification and Handling Insights

Purification:

-

Recrystallization: This is the most effective method for purifying these solid Schiff bases. An ethanol/water solvent system is often successful due to the compound's polarity.[4][8]

-

Washing: If the product precipitates cleanly from the reaction mixture, washing with a cold solvent (e.g., ethanol) can be sufficient to remove soluble impurities.[4]

-

Chromatography: While less common for these highly polar compounds, column chromatography using neutral alumina may be an option, as silica gel's acidic nature could potentially hydrolyze the imine bond.[8]

Handling and Storage:

-

Hydrolytic Stability: The imine bond is susceptible to hydrolysis, especially in the presence of acid and water. It is an equilibrium process.[9] Therefore, the synthesized Schiff bases should be stored in a dry environment.

-

Storage Conditions: Store the purified, dry compounds in a tightly sealed container at low temperature, protected from moisture and light, to ensure long-term stability.[8]

Applications in Research and Development

The unique properties of Schiff bases derived from this compound make them valuable in several fields:

-

Medicinal Chemistry: Their enhanced water solubility and potential for unique biological interactions make them attractive candidates for the development of new antimicrobial and anticancer agents.[4][10][11]

-

Coordination Chemistry: The imine nitrogen and the sulfonate oxygen can act as coordination sites, making these compounds excellent ligands for forming stable metal complexes.[12][13] These complexes are studied for their catalytic and biological properties.[14]

-

Catalysis: The ability to form stable metal complexes allows these Schiff bases to be used as ligands in homogeneous and heterogeneous catalysis. The sulfonate group can also be used to anchor the catalyst to a solid support.[15][16]

Conclusion

The synthesis of Schiff bases using this compound offers a straightforward and efficient route to a class of compounds with significant potential in pharmaceutical and chemical research. The inherent water solubility imparted by the sulfonate group overcomes a major limitation of many organic compounds intended for biological applications. The protocols and data provided in this guide offer a robust framework for researchers to synthesize, purify, and characterize these valuable molecules, paving the way for further exploration of their diverse applications.

References

- Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Formylbenzenesulfonic Acid - Benchchem. (n.d.).

- New Water-Soluble (Iminomethyl)benzenesulfonates Derived from Biogenic Amines for Potential Biological Applications - PMC - NIH. (2024, January 22).

- Preparation Characterization and Biological Evaluation of Schiff-Base of Some Drug Substances. (2014, January 13).

- An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid Sodium Salt: Synthesis and Properties - Benchchem. (n.d.).

- Preparation, characterization and biological activity of some novel Schiff bases. (2020, January 27).

- SCHIFF BASES: A SHORT REVIEW ON THEIR BIOLOGICAL ACTIVITY - Jetir.Org. (n.d.).

- Biological applications of Schiff bases: An overview - GSC Online Press. (2022, December 21).

- (PDF) A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES - ResearchGate. (2025, January 6).

- Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine - NIH. (n.d.).

- Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies. (2024, November 11).

- Different Schiff Bases—Structure, Importance and Classification - PMC - NIH. (n.d.).

- How to purify Schiff base product? - ResearchGate. (2024, June 9).

- Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - NIH. (2015, July 15).

- Is there an effective way of purifying schiff bases? - ResearchGate. (2021, December 13).